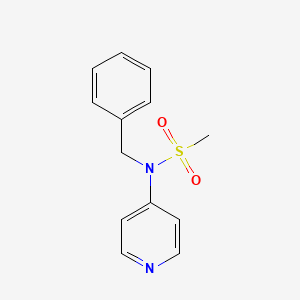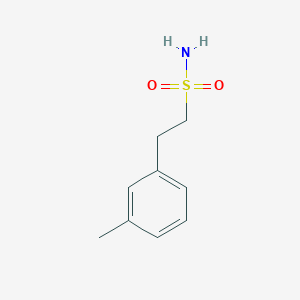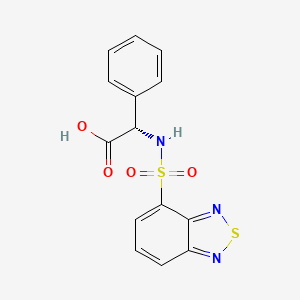![molecular formula C11H9F2NO4 B7595869 (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid, also known as DFOB, is a chemical compound that has gained significant attention in scientific research. This compound has been widely studied for its potential use in cancer treatment and other biomedical applications. In
Mecanismo De Acción
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid can cause changes in gene expression that lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been found to have both biochemical and physiological effects. Biochemically, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid can induce changes in gene expression that lead to the inhibition of cancer cell growth. Physiologically, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid in lab experiments is its specificity for HDAC inhibition. Additionally, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been found to have low toxicity, making it a safer option for research. However, one limitation of using (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid. Additionally, research could focus on the use of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid in combination with other cancer treatments to enhance their efficacy. Finally, research could explore the potential use of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid involves the reaction of difluoromethoxyaniline with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to yield (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid. This synthesis method has been optimized to produce high yields of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid with high purity.
Aplicaciones Científicas De Investigación
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been extensively studied for its potential use in cancer treatment. Research has shown that (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNEIQZAAIBBX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)
![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)


![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)



![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)

![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)